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Introduction
Toringin, also known as Phloretin 4'-neohesperidoside, is a bioflavonoid and a member of the

dihydrochalcone class of natural phenols. It is primarily isolated from the bark of Docyniopsis

tschonoski.[1][2] Toringin has garnered significant interest in the scientific community for its

potential therapeutic applications, most notably its ability to mitigate the toxic effects associated

with expanded CTG trinucleotide repeats, a hallmark of Myotonic Dystrophy type 1 (DM1).[1]

This document provides a comprehensive overview of its physical and chemical properties,

biological activity, and the experimental methodologies used for its characterization.

Physical and Chemical Properties
Toringin presents as a solid compound with a high degree of purity.[2][3] Its core structure

consists of a phloretin aglycone linked to a neohesperidose sugar moiety.

General Properties
A summary of the key physical and chemical identifiers for Toringin is presented in Table 1.
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Property Value Reference(s)

Systematic Name Phloretin 4'-neohesperidoside Inferred

CAS Number 1329-10-8 [2][3][4]

Molecular Formula C₂₁H₂₀O₉ [1][2][3]

Molecular Weight 416.38 g/mol [1][2][3]

Appearance Solid [2]

Purity >98% [3]

Melting Point 240 °C [4]

Solubility
Toringin exhibits solubility in various organic solvents and can be formulated for in vitro and in

vivo applications using specific solvent systems, as detailed in Table 2.

Solvent/System Solubility Reference(s)

Dimethyl Sulfoxide (DMSO) 100 mg/mL (240.17 mM) [1]

Pyridine, Methanol, Ethanol Soluble [3]

10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL (6.00 mM) [1]

10% DMSO / 40% PEG300 /

5% Tween-80 / 45% Saline
≥ 2.08 mg/mL (5.00 mM) [1]

10% DMSO / 90% (20% SBE-

β-CD in Saline)
≥ 2.08 mg/mL (5.00 mM) [1]

Storage and Stability
For long-term preservation of its chemical integrity, Toringin stock solutions should be stored

at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Spectral Data
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Detailed spectral analysis is crucial for the structural confirmation of Toringin. While a

complete, published dataset for Toringin is not readily available, data for its aglycone,

Phloretin, provides a foundational reference for the non-sugar portion of the molecule.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR) of Phloretin (Aglycone) The proton NMR spectrum of the phloretin

moiety is characterized by signals corresponding to its aromatic and aliphatic protons.

Solvent: CD₃OD

Frequency: 600 MHz

Shifts (ppm): 7.05-7.03 (d), 6.69-6.68 (d), 5.81 (s), 3.28-3.25 (t), 2.86-2.83 (t)[2]

¹³C-NMR (Carbon NMR) of Phloretin (Aglycone) The ¹³C-NMR spectrum confirms the carbon

skeleton of the phloretin structure. The signals for the neohesperidose moiety would

supplement this data for complete analysis of Toringin.

Typical Chemical Shift Ranges (ppm):

C=O (Ketone): 205-220

Aromatic C-O: 150-165

Aromatic C-C/C-H: 110-135

Aliphatic CH₂: 30-45

Other Spectroscopic Data
UV-Visible, Infrared, and Mass Spectrometry data are essential for a full characterization.
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Technique Data

UV-Vis Spectroscopy

Flavonoids typically exhibit two major absorption

bands in the UV-Vis spectrum. For

dihydrochalcones like phloretin, a strong

absorption band (Band I) is expected around

280-290 nm, with another band (Band II) at a

lower wavelength.

Infrared (IR) Spectroscopy

Characteristic absorption peaks are expected

for the following functional groups: O-H stretch

(broad, ~3300 cm⁻¹), aromatic C-H stretch

(~3000-3100 cm⁻¹), C=O stretch (strong,

~1630-1680 cm⁻¹), aromatic C=C bending

(1400-1600 cm⁻¹), and C-O stretch (1000-1300

cm⁻¹).

Mass Spectrometry (MS)

The expected molecular ion peak [M+H]⁺ would

have an m/z (mass-to-charge ratio)

corresponding to the molecular weight of

Toringin (approx. 417.12). Fragmentation

patterns would likely show the loss of the

neohesperidose sugar moiety (loss of 308.28

Da), resulting in a major fragment corresponding

to the phloretin aglycone (m/z ~275.08).

Biological Activity and Mechanism of Action
Toringin's primary reported biological activity is its ability to counteract the pathogenic effects

of expanded CTG trinucleotide repeats, the genetic basis of Myotonic Dystrophy type 1 (DM1).

[1]

Pathophysiology of Myotonic Dystrophy Type 1
DM1 is an RNA toxicity disorder.[5] The expansion of a CTG repeat in the 3' untranslated

region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene leads to the production

of mutant mRNA containing a long CUG repeat tract.[3][6] This toxic RNA forms stable hairpin

structures that accumulate in the cell nucleus, forming aggregates known as RNA foci.[3][4]
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These foci sequester essential RNA-binding proteins, most notably Muscleblind-like 1

(MBNL1), preventing them from performing their normal function in regulating the alternative

splicing of numerous pre-mRNAs.[4] This widespread missplicing results in the multi-systemic

symptoms of DM1. This phenomenon is often referred to as a "cis-effect" or a toxic RNA "gain-

of-function".[7]

DM1 Pathogenesis

Toringin Intervention

DMPK Gene
(Expanded CTG Repeat)

Mutant DMPK mRNA
(CUG Repeats)

Transcription Nuclear RNA FociForms Hairpins MBNL1 Splicing FactorSequesters Alternative SplicingRegulates Aberrant ProteinsLeads to DM1 Symptoms

Toringin

Reduces cis-effect

Click to download full resolution via product page

Figure 1: Logical diagram of DM1 pathogenesis and the proposed intervention point for
Toringin.

Toringin's Effect
Toringin has been shown to progressively decrease the cis-effect of the expanded CTG

repeats and the associated cytotoxicity in a PC12 neuronal cell model.[1] It is hypothesized that

Toringin may interfere with the formation or stability of the toxic RNA foci, or restore the

function of sequestered splicing factors like MBNL1.

Experimental Protocols
The evaluation of Toringin's activity against expanded CTG repeats often employs specialized

cell-based assays.

Cell Model: PC12 with Expanded CTG Repeats
A common model involves the use of a rat pheochromocytoma (PC12) cell line that has been

stably transfected to express a reporter gene whose mRNA contains a long tract of CUG
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repeats in its 3'-UTR.[8] This mimics the genetic defect in DM1 and allows for the screening of

compounds that can reverse the toxic effects.

Luciferase Reporter Assay for CTG Repeat "cis-effect"
A luciferase reporter assay is a standard method to quantify the inhibitory "cis-effect" of the

CUG repeats on translation.[1][9]

Principle: The expanded CUG repeats in the 3'-UTR of a reporter gene (like Firefly luciferase)

can inhibit its own translation. Compounds that alleviate this inhibition will restore luciferase

expression, leading to an increased light signal. A second, co-transfected reporter (like Renilla

luciferase) serves as an internal control for transfection efficiency and general cytotoxicity.

Methodology:

Cell Culture and Transfection:

PC12 cells are cultured in appropriate media.

Cells are co-transfected with two plasmids:

Reporter Plasmid: A vector (e.g., pGL3) containing the Firefly luciferase gene followed

by a 3'-UTR with an expanded (CTG)n repeat tract.

Control Plasmid: A vector (e.g., pRL-TK) constitutively expressing Renilla luciferase.

Compound Treatment:

Post-transfection (typically 24 hours), the culture medium is replaced with fresh medium

containing various concentrations of Toringin or a vehicle control (e.g., DMSO).

Cell Lysis:

After a set incubation period (e.g., 48 hours), the cells are washed with phosphate-

buffered saline (PBS) and lysed using a passive lysis buffer.

Luminometry:
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The cell lysate is transferred to a luminometer plate.

Using a dual-luciferase assay kit, the Firefly luciferase activity is measured first by adding

its specific substrate.[1][10]

Subsequently, a reagent that quenches the Firefly reaction and contains the substrate for

Renilla luciferase is added, and the Renilla activity is measured.

Data Analysis:

The ratio of Firefly to Renilla luciferase activity is calculated for each well.

This ratio is then normalized to the vehicle control to determine the fold-increase in

reporter gene expression, indicating the efficacy of Toringin in reversing the cis-effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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